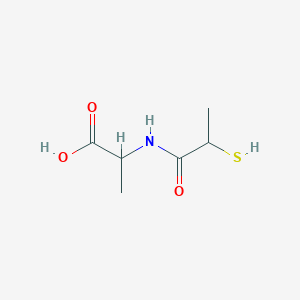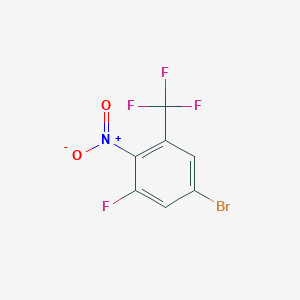
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a tetrahydropyran ring, a dioxaborolane moiety, and a trifluoromethyl group attached to an indazole core
Métodos De Preparación
The synthesis of 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via borylation reactions using boronic acids or boronate esters.
Incorporation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving diols and acid catalysts.
Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: It may be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to specific biomolecules.
Comparación Con Compuestos Similares
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole can be compared with similar compounds such as:
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylindazole: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-chloroindazole: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different chemical and biological properties.
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylindazole: The phenyl group introduces additional aromaticity, which can influence the compound’s interactions and stability.
Propiedades
Fórmula molecular |
C19H24BF3N2O3 |
|---|---|
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C19H24BF3N2O3/c1-17(2)18(3,4)28-20(27-17)16-12-11-24-25(15-7-5-6-10-26-15)14(12)9-8-13(16)19(21,22)23/h8-9,11,15H,5-7,10H2,1-4H3 |
Clave InChI |
PNDKLDSSCZAZNG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3C4CCCCO4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)

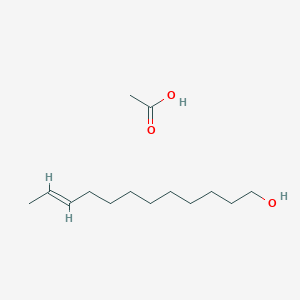
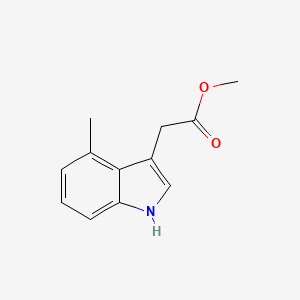

![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)
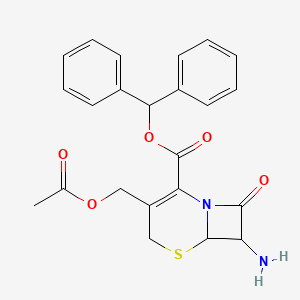
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12289992.png)
